4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
4-chloro-2-ethynyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-5-7(10)3-4-8(6)9(11,12)13/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIGUJXGGQBZPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process generally involves the coupling of a chlorinated benzene derivative with an ethynylborane reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Can include carbonyl compounds or carboxylic acids.
Reduction Products: May result in the formation of alkanes or alkenes.
Scientific Research Applications
Organic Synthesis
4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. Its ethynyl group can participate in various coupling reactions, leading to the formation of more complex molecules. This property makes it valuable for developing pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that compounds containing trifluoromethyl groups may exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against certain cancer types .
- Anti-inflammatory Effects : Related compounds have shown the ability to modulate inflammatory pathways, suggesting that this compound could also possess anti-inflammatory activity .
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : The trifluoromethyl moiety enhances lipophilicity, potentially improving membrane penetration in microbial cells. In vitro studies have demonstrated inhibitory effects against various bacterial strains .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Study 1: Antimicrobial Efficacy
In laboratory settings, this compound was tested against various strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Potential
A study explored the compound's ability to induce apoptosis in specific cancer cell lines. The presence of the chloro and ethynyl groups was found to enhance its ability to penetrate cell membranes and target tumor cells effectively.
Mechanism of Action
The mechanism by which 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups, which can stabilize reaction intermediates and facilitate various transformations. The ethynyl group provides a site for further functionalization, allowing the compound to participate in a wide range of chemical reactions .
Comparison with Similar Compounds
Positional Isomers
Positional isomers of 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene differ in the placement of substituents on the benzene ring:
Key Differences :
- Electron Distribution : The -CF₃ group at position 1 (meta to Cl in 1-Chloro-4-CF₃) reduces electron density differently compared to para-substituted isomers, affecting reactivity in electrophilic substitution .
- Boiling Points: 1,4-Dichloro-2-CF₃ benzene (215 g/mol) has a higher boiling point than monosubstituted isomers due to increased molecular weight and polarity .
Functional Group Variants
Compounds with alternative substituents but similar backbone structures:
Key Differences :
- Reactivity : The ethynyl group in 4-Chloro-2-ethynyl-1-CF₃ benzene enables alkyne-specific reactions (e.g., cycloadditions), unlike sulfonyl or chloromethyl variants .
- Biological Activity : Sulfonyl derivatives (e.g., 1-Chloro-2-SO₂CF₃ benzene) show higher binding affinity to enzymes like CD73 due to enhanced hydrogen bonding .
Structural Analogues with Additional Substituents
Key Differences :
Biological Activity
4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene is an organic compound notable for its unique structural features, including a chloro substituent, an ethynyl group, and a trifluoromethyl group. These functional groups contribute to its potential biological activities, making it a compound of interest in medicinal chemistry and drug development.
The compound's molecular formula is , and it exhibits distinct chemical behaviors due to the presence of electronegative fluorine atoms and the reactive ethynyl moiety. Its synthesis often involves palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling, which allows for the formation of carbon-carbon bonds under mild conditions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation. In vitro assays have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways .
- Inflammatory Response Modulation : The compound has been explored for its potential as an inhibitor of the NLRP3 inflammasome, which plays a significant role in inflammatory diseases. Inhibitors targeting this pathway can reduce inflammatory responses and may be beneficial in treating conditions like gout and type 2 diabetes .
1. Anticancer Activity
In a study evaluating the effects of various ethynyl-substituted benzene derivatives on tubulin polymerization, this compound was found to exhibit significant inhibitory effects comparable to established anticancer agents. The compound was tested at concentrations ranging from 10 nM to 100 nM, showing a dose-dependent reduction in cell viability in human myeloid leukemia cell lines .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.5 | Inhibits tubulin polymerization |
| CA-4 (control) | 0.07 | Inhibits tubulin polymerization |
2. NLRP3 Inflammasome Inhibition
Another study focused on the design of small molecule inhibitors for the NLRP3 inflammasome revealed that compounds structurally related to this compound showed promising results in reducing IL-1β secretion in macrophages. This suggests potential therapeutic applications in chronic inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Tubulin Binding : The ethynyl group facilitates π-π stacking interactions with tubulin dimers, inhibiting their polymerization and leading to cell cycle arrest.
- Inflammasome Modulation : The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and modulate intracellular signaling pathways involved in inflammation.
Q & A
Basic: What are the optimal synthetic routes for 4-Chloro-2-ethynyl-1-(trifluoromethyl)benzene, and how can side reactions be minimized?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group. Key steps include:
- Precursor preparation : Start with 4-chloro-2-iodo-1-(trifluoromethyl)benzene to ensure regioselectivity.
- Catalytic system : Use Pd(PPh₃)₂Cl₂/CuI with a phosphine ligand (e.g., P(o-tol)₃) to enhance stability and reduce homocoupling byproducts.
- Conditions : Conduct reactions under inert atmosphere (N₂/Ar) in anhydrous THF or DMF at 60–80°C. Monitor progress via TLC or GC-MS.
- Side reaction mitigation : Add excess alkyne precursor (1.2–1.5 eq.) and use degassed solvents to suppress oxidative dimerization of alkynes .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on the ethynyl proton (δ ~2.5–3.5 ppm for C≡CH) and trifluoromethyl group (¹³C δ ~120–125 ppm, split into quartets due to ¹JCF coupling).
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the CF₃ group.
- IR Spectroscopy : Look for C≡C stretch (~2100–2260 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS should show [M]⁺ peaks at m/z 234 (exact mass varies by isotope pattern).
- Purity validation : Use HPLC with a C18 column (acetonitrile/water mobile phase) to resolve residual starting materials .
Advanced: How do the electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in electrophilic substitution or cycloaddition reactions?
Methodological Answer:
- Hammett analysis : The CF₃ group (σₚ ~0.54) and Cl (σₚ ~0.23) create a strong electron-deficient aromatic ring, directing electrophiles to the para position relative to the ethynyl group.
- Cycloaddition reactivity : The ethynyl moiety participates in Huisgen [3+2] cycloadditions with azides (click chemistry). Use DFT calculations (e.g., Gaussian 09) to model transition states and predict regioselectivity.
- Experimental validation : Compare reaction rates with analogs lacking CF₃/Cl using kinetic studies (e.g., UV-Vis monitoring). Substituent effects reduce electron density, accelerating reactions with nucleophiles but requiring harsher conditions for electrophilic attacks .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
Methodological Answer:
- Variable identification : Screen catalyst systems (e.g., Pd vs. Ni), ligand steric/electronic profiles (e.g., biphenyl vs. trialkylphosphines), and solvent polarity.
- Control experiments : Perform reactions under identical conditions with standardized substrates (e.g., 4-bromotoluene) to isolate the compound’s unique effects.
- Data normalization : Report turnover numbers (TON) and frequencies (TOF) instead of yields. Use Arrhenius plots to compare activation energies across studies.
- Contradiction sources : Trace impurities (e.g., residual Cl from synthesis) may poison catalysts. Characterize batches via XPS or ICP-MS to detect metal contaminants .
Advanced: What strategies are recommended for designing derivatives of this compound to study structure-activity relationships (SAR) in medicinal chemistry?
Methodological Answer:
- Core modifications :
- Ethynyl group : Replace with other π-systems (e.g., vinyl, aryl) to modulate conjugation.
- CF₃ substitution : Introduce alternative electron-withdrawing groups (e.g., NO₂, CN) to compare bioactivity.
- Biological assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Computational tools : Perform molecular docking (AutoDock Vina) to predict binding affinities and ADMET profiles (SwissADME).
- Case study : Derivatives with para-fluoro substituents on the benzene ring showed enhanced antimicrobial activity in recent studies .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity assessment : Review SDS for acute toxicity (e.g., LD50 in rodents) and environmental hazards (GHS classification).
- Handling precautions : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of volatile byproducts.
- Waste disposal : Quench reactive intermediates (e.g., ethynyl groups) with aqueous NaHCO₃ before disposal. Follow institutional guidelines for halogenated waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
